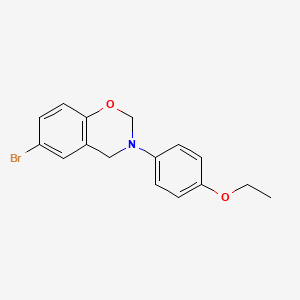

6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a derivative of the benzoxazine class, which is known for its diverse chemical and physical properties. The presence of the bromo and ethoxyphenyl groups introduces unique characteristics to this molecule, affecting its reactivity, molecular structure, and potential applications in various fields, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of benzoxazine derivatives, including 6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine, often involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These reactions start from readily available prop-2-ynyloxyphenols or prop-2-ynyloxyanilines, utilizing catalytic amounts of PdI2 in conjunction with KI in specific solvents under controlled conditions to achieve high yields and selectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including our compound of interest, has been elucidated through X-ray diffraction analysis, confirming the configuration around the double bond and other structural features critical to understanding the compound's reactivity and potential applications (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazine compounds undergo various chemical reactions, including cyclization and interaction with nucleophiles, to form a wide range of derivatives with potential biological activities. These reactions are influenced by the presence of the bromo and ethoxyphenyl groups, which can affect the reactivity and the final product's properties (Dinakaran et al., 2003).

Scientific Research Applications

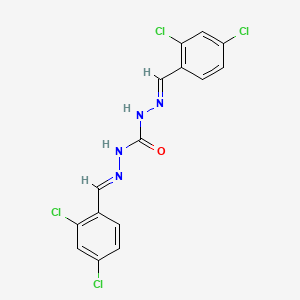

Synthesis and Antimicrobial Activity

Research has shown that derivatives of "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" have been synthesized and evaluated for their antimicrobial activities. For instance, Patel, Mistry, and Desai (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives, demonstrating their antimicrobial properties against various microorganisms. The synthesis process involves treating p-Bromoanthranilic acid with Acetylechoride or Benzoylchloride, followed by reactions with hydrazinehydrate and various diazonium salts to yield compounds with potential antimicrobial activities (Patel, Mistry, & Desai, 2006).

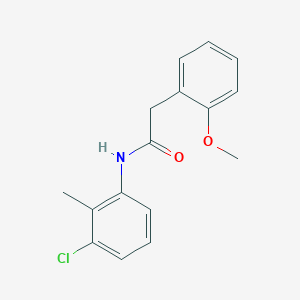

Antioxidant Activities

Another significant area of research involves the exploration of the antioxidant properties of bromophenols, a class of compounds related to "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine." Li, Li, Gloer, and Wang (2011) isolated and identified various naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating their potent antioxidant activities stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that compounds structurally related to "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" could serve as excellent sources of natural antioxidants (Li, Li, Gloer, & Wang, 2011).

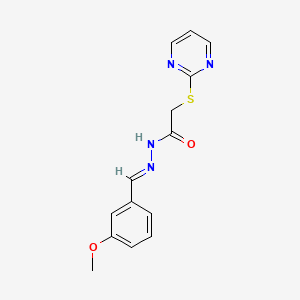

Synthesis of Related Compounds for Pharmacological Studies

Further research has focused on the synthesis of various derivatives of "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" for pharmacological evaluations. For example, Rajveer, Kumaraswamy, Sudharshini, and Rathinaraj (2010) carried out synthesis efforts aimed at producing 6-bromoquinazolinone derivatives known for their anti-inflammatory, analgesic, and antibacterial activities. This research highlights the pharmacological significance of the derivatives of "6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine" and their potential as therapeutic agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

properties

IUPAC Name |

6-bromo-3-(4-ethoxyphenyl)-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-19-15-6-4-14(5-7-15)18-10-12-9-13(17)3-8-16(12)20-11-18/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADIXNPUAVIANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![N'-[4-(dimethylamino)benzylidene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B5545862.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)